(6-Isopropoxypyridin-2-yl)boronic acid
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Overview
Description
(6-Isopropoxypyridin-2-yl)boronic acid is an organoboron compound that features a boronic acid functional group attached to a pyridine ring substituted with an isopropoxy group at the sixth position. This compound is of significant interest in organic synthesis, particularly in the context of cross-coupling reactions, such as the Suzuki-Miyaura coupling, which is widely used to form carbon-carbon bonds.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (6-Isopropoxypyridin-2-yl)boronic acid can be achieved through several methods:
Halogen-Metal Exchange and Borylation:
Directed Ortho-Metallation (DoM) and Borylation: This approach uses a metalation step directed by a substituent on the pyridine ring, followed by borylation to introduce the boronic acid group.
Palladium-Catalyzed Cross-Coupling: This method involves the cross-coupling of halopyridines with tetraalkoxydiborane or dialkoxyhydroborane in the presence of a palladium catalyst.
Industrial Production Methods: Industrial production of this compound typically employs scalable versions of the above synthetic routes, with optimizations for yield, purity, and cost-effectiveness. The halogen-metal exchange followed by borylation remains a fundamental and reliable method for large-scale production .
Chemical Reactions Analysis
Types of Reactions: (6-Isopropoxypyridin-2-yl)boronic acid primarily undergoes:
Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds by coupling the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base
Chan-Lam Coupling: This reaction forms carbon-nitrogen or carbon-oxygen bonds by coupling the boronic acid with an amine or alcohol in the presence of a copper catalyst.
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: Palladium catalyst (e.g., palladium acetate), base (e.g., potassium carbonate), and solvent (e.g., toluene or ethanol) under mild conditions
Chan-Lam Coupling: Copper catalyst (e.g., copper acetate), base (e.g., pyridine), and solvent (e.g., dichloromethane) under ambient conditions.
Major Products:
Suzuki-Miyaura Coupling: Biaryl or styrene derivatives
Chan-Lam Coupling: Amino or alkoxy derivatives.
Scientific Research Applications
(6-Isopropoxypyridin-2-yl)boronic acid has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of (6-Isopropoxypyridin-2-yl)boronic acid in cross-coupling reactions involves several key steps:
Oxidative Addition: The palladium catalyst inserts into the carbon-halogen bond of the halide substrate, forming a palladium complex.
Transmetalation: The boronic acid transfers its organic group to the palladium complex, replacing the halogen.
Reductive Elimination: The palladium complex undergoes reductive elimination to form the final carbon-carbon bond and regenerate the palladium catalyst.
Comparison with Similar Compounds
(6-Isopropoxypyridin-2-yl)boronic acid can be compared with other pyridinylboronic acids:
(2-Pyridinyl)boronic acid: Lacks the isopropoxy group, making it less sterically hindered and potentially more reactive in certain contexts.
(4-Pyridinyl)boronic acid: Substituted at a different position on the pyridine ring, leading to different electronic and steric properties.
(3-Isopropoxypyridin-2-yl)boronic acid: Similar structure but with the isopropoxy group at the third position, affecting its reactivity and applications.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and suitability for particular synthetic applications.
Properties
IUPAC Name |
(6-propan-2-yloxypyridin-2-yl)boronic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12BNO3/c1-6(2)13-8-5-3-4-7(10-8)9(11)12/h3-6,11-12H,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VCMWLHPNTJNJAO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=NC(=CC=C1)OC(C)C)(O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12BNO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20671271 |
Source
|
Record name | {6-[(Propan-2-yl)oxy]pyridin-2-yl}boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20671271 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.00 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1315350-54-9 |
Source
|
Record name | {6-[(Propan-2-yl)oxy]pyridin-2-yl}boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20671271 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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